molecular formula C21H18FN3O2S B3401770 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide CAS No. 1040683-71-3

2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B3401770
CAS No.: 1040683-71-3
M. Wt: 395.5 g/mol
InChI Key: UIYBTJNYHDXTBB-UHFFFAOYSA-N
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Description

2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is a complex compound with potential applications across various scientific fields. This intricate molecule is notable for its unique structure, which includes both fluorine and ethyl groups, and its presence in the benzothieno[3,2-d]pyrimidin family, which is significant due to its varied biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide typically involves a multi-step organic reaction. The process generally includes the cyclization of appropriate precursors to form the benzothieno[3,2-d]pyrimidin backbone. Fluorination and acetylation steps are subsequently introduced under controlled conditions. Specific reaction conditions include the use of catalysts such as palladium on carbon and the employment of solvents like dichloromethane.

Industrial Production Methods: Industrial synthesis of this compound may leverage high-throughput techniques and advanced reactor technologies to optimize yield and purity. Continuous flow reactors and automated synthesis platforms ensure consistent production quality and scale, minimizing human error and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : Converts specific functional groups within the compound into more oxidized forms.

  • Reduction: : Reverses oxidation processes, often using hydrogenation.

  • Substitution: : Involves replacing one group within the molecule with another, typically facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogenation using bromine or chlorine in organic solvents

Major Products Formed: Reactions often yield derivatives of the original compound with modified functional groups. These transformations can enhance or alter the compound's biological activity or chemical properties, making them valuable in research and application development.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is investigated for its potential as a building block in the synthesis of novel compounds. Its unique structure allows for the exploration of new synthetic pathways and chemical reactions.

Biology and Medicine: This compound is studied for its pharmacological potential, including antiviral, antibacterial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.

Industry: In industrial contexts, the compound can be used in the development of advanced materials, including specialized polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit or modulate their activity, leading to desired biological effects. Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds within the benzothieno[3,2-d]pyrimidin family include derivatives with varying substitutions on the core structure. Compared to these, 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide stands out due to its specific substitutions, which confer unique chemical and biological properties.

List of Similar Compounds:
  • 2-(2-ethyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

  • 2-(2-methyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • 2-(2-ethyl-9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

That should cover it! What do you think?

Properties

IUPAC Name

2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-3-16-24-19-18-14(22)5-4-6-15(18)28-20(19)21(27)25(16)11-17(26)23-13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYBTJNYHDXTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)C)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
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2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 3
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2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 4
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2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 5
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2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 6
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2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

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